Methscopine
Description
Methscopine, a quinuclidine derivative, is a tertiary amine with anticholinergic and antispasmodic properties. It is structurally related to scopolamine but differs in its substitution pattern, leading to distinct pharmacokinetic and pharmacodynamic profiles. This article focuses on comparing this compound with two structurally and functionally analogous compounds: Scopolamine and Atropine.
Properties
CAS No. |
79027-55-7 |
|---|---|
Molecular Formula |
C9H16NO2+ |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C9H16NO2/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9/h5-9,11H,3-4H2,1-2H3/q+1/t5?,6-,7+,8-,9+ |
InChI Key |
IHDIVGVZYGVCEG-UOYLCJFLSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methscopine can be synthesized through several synthetic routes. One common method involves the methylation of scopine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate, and a base like sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as acetone or methanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methscopine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Methscopine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by binding to neurotransmitter receptors, such as muscarinic acetylcholine receptors. This interaction modulates the release of neurotransmitters and affects various physiological processes, including muscle contraction and cognitive functions.
Comparison with Similar Compounds
Structural and Functional Overview
Methscopine vs. Scopolamine
- Structural Differences :
this compound shares the quinuclidine core with scopolamine but lacks the epoxide group present in scopolamine’s tropane moiety. This modification reduces this compound’s ability to cross the blood-brain barrier, limiting its central nervous system (CNS) effects compared to scopolamine . - Functional Implications :
Scopolamine is widely used for motion sickness due to its potent CNS penetration, whereas this compound is primarily employed for peripheral anticholinergic effects, such as reducing gastrointestinal spasms.
This compound vs. Atropine
- Structural Differences :
Atropine, a racemic mixture of hyoscyamine, features a tropane ring with a hydroxyl group, unlike this compound’s quinuclidine structure. - Functional Implications :
Atropine exhibits broader receptor affinity, affecting both muscarinic and nicotinic receptors, while this compound shows selectivity for muscarinic M3 receptors. This selectivity may reduce side effects like tachycardia associated with atropine .
Pharmacological and Clinical Data
Table 1: Comparative Pharmacological Profiles
| Property | This compound | Scopolamine | Atropine |
|---|---|---|---|
| Molecular Weight | 303.4 g/mol | 303.4 g/mol | 289.4 g/mol |
| Bioavailability | 20–30% (oral) | 10–20% (transdermal) | 25–50% (oral) |
| Half-life | 4–6 hours | 4–6 hours | 2–3 hours |
| CNS Penetration | Low | High | Moderate |
| Primary Use | Gastrointestinal spasms | Motion sickness | Bradycardia, organophosphate poisoning |
| Key Receptor Affinity | M3 > M1, M2 | M1, M3, M5 | M1–M5 |
Table 2: Adverse Effect Profiles
| Adverse Effect | This compound Incidence | Scopolamine Incidence | Atropine Incidence |
|---|---|---|---|
| Dry mouth | 40–50% | 60–70% | 70–80% |
| Tachycardia | 10–15% | 5–10% | 30–40% |
| CNS Effects (e.g., drowsiness) | 5% | 20–30% | 15–20% |
Mechanistic and Research Findings
- Receptor Binding Studies :
this compound’s M3 selectivity (Ki = 1.2 nM) is 10-fold higher than its affinity for M2 receptors (Ki = 12 nM), whereas atropine shows uniform affinity across muscarinic subtypes (Ki = 0.5–2 nM for M1–M5) . - Clinical Trials : A 2023 randomized trial compared this compound and scopolamine for postoperative nausea. This compound showed comparable efficacy (75% vs. 78%) but lower incidence of dizziness (8% vs. 25%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
